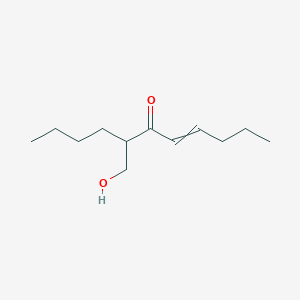
7-(Hydroxymethyl)undec-4-EN-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Hydroxymethyl)undec-4-EN-6-one is an organic compound with the molecular formula C12H22O2 It features a hydroxymethyl group attached to an undec-4-en-6-one backbone, which includes a double bond and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxymethyl)undec-4-EN-6-one typically involves the following steps:
Starting Materials: The synthesis begins with undec-4-en-6-one, which is commercially available or can be synthesized from simpler precursors.
Hydroxymethylation: The key step involves the introduction of a hydroxymethyl group. This can be achieved through a reaction with formaldehyde in the presence of a base, such as sodium hydroxide, under controlled conditions.
Purification: The product is then purified using standard techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the synthetic route described above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
7-(Hydroxymethyl)undec-4-EN-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The double bond in the compound can participate in addition reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation can be carried out using halogens like bromine or chlorine, while hydroboration can be achieved using borane reagents.
Major Products Formed
Oxidation: The major products include carboxylic acids or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the specific reagents used but can include halogenated compounds or boron-containing intermediates.
Scientific Research Applications
7-(Hydroxymethyl)undec-4-EN-6-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, as it can serve as a substrate or inhibitor.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 7-(Hydroxymethyl)undec-4-EN-6-one depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The hydroxymethyl group can form hydrogen bonds, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Undec-4-en-6-one: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
7-(Methoxymethyl)undec-4-EN-6-one: Contains a methoxymethyl group instead of a hydroxymethyl group, which can affect its reactivity and solubility.
7-(Hydroxymethyl)undec-4-EN-2-one: The position of the ketone group is different, leading to variations in chemical behavior and applications.
Uniqueness
7-(Hydroxymethyl)undec-4-EN-6-one is unique due to the presence of both a hydroxymethyl group and a ketone group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
921625-36-7 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
7-(hydroxymethyl)undec-4-en-6-one |
InChI |
InChI=1S/C12H22O2/c1-3-5-7-9-12(14)11(10-13)8-6-4-2/h7,9,11,13H,3-6,8,10H2,1-2H3 |
InChI Key |
AUMGTTQMNQSQNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CO)C(=O)C=CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


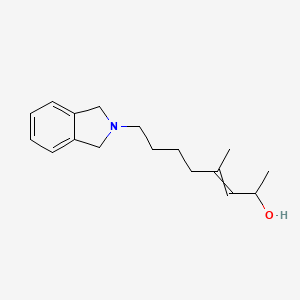
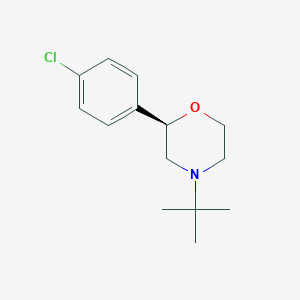

![3-{[(5S)-5,6-Dihydroxyhexyl]oxy}benzaldehyde](/img/structure/B12625556.png)
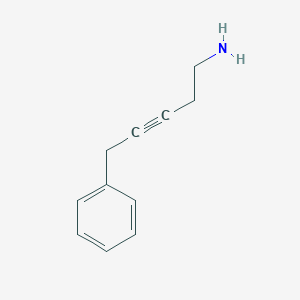
![4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile](/img/structure/B12625558.png)
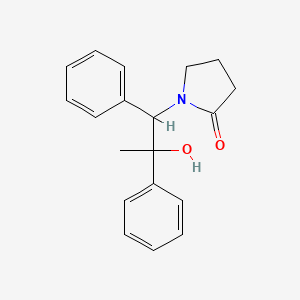

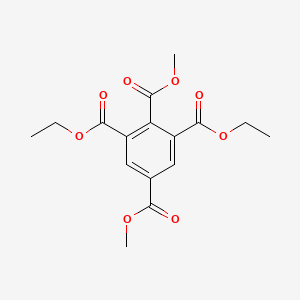
![(2R)-[(1-{[1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-prolyl)amino](phenyl)ethanoic acid](/img/structure/B12625587.png)
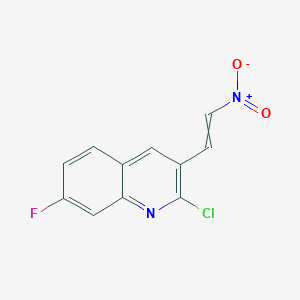
![2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12625607.png)

![Benzoic acid, 4-(5-chloro-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12625621.png)
